What is the basic structure of the ergostane skeleton?
What is the basic structure of the ergostane skeleton?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergostane is a tetracyclic triterpenoid (B12794562) and serves as the foundational skeleton for a diverse array of naturally occurring steroids, most notably ergosterol, a primary component of fungal cell membranes.[1] Its derivatives, known as ergostane-type steroids, are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1] This technical guide provides a comprehensive overview of the basic structure of the ergostane skeleton, including its stereochemistry, physicochemical properties, and the experimental protocols used for its structural elucidation.
Core Structure and Stereochemistry
The ergostane skeleton is a C28 steroid built upon a cyclopentanoperhydrophenanthrene ring system.[2] This core structure consists of three six-membered rings (A, B, and C) and one five-membered ring (D), fused together. The chemical formula for the parent ergostane is C₂₈H₅₀, and it has a molecular weight of 386.7 g/mol .[1] The systematic IUPAC name for ergostane is (1R,3aS,3bR,5aΞ,9aS,9bS,11aR)-1-[(2R,5S)-5,6-Dimethylheptan-2-yl]-9a,11a-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene.[2]
The stereochemistry of the ring junctions is a critical determinant of the overall shape and biological activity of ergostane derivatives. In the most common 5α-ergostane series, the A and B rings are transfused. The hydrogen atom at C-5 is in the alpha position (projecting below the plane of the rings), leading to a relatively flat, rigid structure. The B/C and C/D ring junctions are typically trans-fused.
Physicochemical Properties
The physicochemical properties of the ergostane skeleton are fundamental to its biological function and behavior in various assays. The following table summarizes key computed properties for ergostane.
| Property | Value |
| Molecular Formula | C₂₈H₅₀ |
| Molecular Weight | 386.7 g/mol |
| XLogP3-AA | 11.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 5 |
| Exact Mass | 386.39125 g/mol |
| Monoisotopic Mass | 386.39125 g/mol |
| Topological Polar Surface Area | 0 Ų |
| Heavy Atom Count | 28 |
| Formal Charge | 0 |
| Complexity | 534 |
Data sourced from PubChem CID 6857535.[1]
Bond Lengths and Angles
Table 1: Selected Bond Lengths (Å) in the 5α-Cholestane Skeleton
| Bond | Length (Å) | Bond | Length (Å) |
| C1-C2 | 1.539 | C8-C9 | 1.549 |
| C2-C3 | 1.513 | C9-C10 | 1.554 |
| C3-C4 | 1.520 | C9-C11 | 1.540 |
| C4-C5 | 1.531 | C10-C19 | 1.547 |
| C5-C10 | 1.541 | C11-C12 | 1.541 |
| C5-C6 | 1.533 | C12-C13 | 1.532 |
| C6-C7 | 1.526 | C13-C14 | 1.546 |
| C7-C8 | 1.532 | C13-C17 | 1.550 |
| C8-C14 | 1.529 | C13-C18 | 1.545 |
Data inferred from the crystal structure of 5α-cholestane.
Table 2: Selected Bond Angles (°) in the 5α-Cholestane Skeleton
| Angle | Value (°) | Angle | Value (°) |
| C1-C2-C3 | 111.9 | C9-C11-C12 | 112.9 |
| C2-C3-C4 | 111.4 | C11-C12-C13 | 111.2 |
| C3-C4-C5 | 110.1 | C12-C13-C14 | 108.0 |
| C4-C5-C10 | 112.5 | C12-C13-C17 | 116.7 |
| C5-C10-C1 | 108.9 | C13-C14-C8 | 113.8 |
| C5-C10-C9 | 108.8 | C14-C13-C17 | 100.1 |
| C10-C9-C8 | 111.9 | C14-C8-C7 | 111.9 |
| C10-C5-C6 | 110.1 | C17-C13-C18 | 111.1 |
| C5-C6-C7 | 111.7 | C8-C14-C15 | 119.8 |
| C6-C7-C8 | 112.0 | C14-C15-C16 | 104.1 |
| C7-C8-C9 | 110.5 | C15-C16-C17 | 105.7 |
| C7-C8-C14 | 111.9 | C16-C17-C13 | 104.1 |
Data inferred from the crystal structure of 5α-cholestane.
Experimental Protocols for Structure Elucidation
The definitive structure of the ergostane skeleton and its derivatives is determined through a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon and proton framework of steroids.
Detailed Methodology for 13C NMR Spectroscopy of a Steroid Sample:
-
Sample Preparation:
-
Dissolve approximately 50 mg of the steroid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆). The choice of solvent depends on the solubility of the compound. For quantitative analysis, ensure complete dissolution.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely. For volatile solvents, sealing the cap with a thin layer of Parafilm can prevent evaporation.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.
-
Set the acquisition parameters for a standard proton-decoupled 13C NMR experiment. Typical parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay (d1): 2-5 seconds (for quantitative analysis, a longer delay of 5 times the longest T1 is necessary to ensure full relaxation of all carbon nuclei).
-
Number of scans (ns): This will vary depending on the sample concentration. For a concentrated sample (~50 mg), a few hundred to a few thousand scans may be sufficient. For more dilute samples, a much larger number of scans will be required.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum manually.
-
Apply a baseline correction.
-
Calibrate the chemical shift scale by referencing the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the peaks if quantitative analysis is required.
-
Assign the carbon signals based on their chemical shifts, multiplicities (from DEPT experiments), and correlations from 2D NMR experiments (e.g., HSQC, HMBC).
-
X-Ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule, including precise bond lengths, bond angles, and stereochemistry.
Detailed Methodology for Single-Crystal X-ray Diffraction of a Small Molecule Steroid:
-
Crystal Growth:
-
Grow single crystals of the steroid of suitable size and quality (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
-
Crystal Mounting and Data Collection:
-
Select a well-formed single crystal under a microscope.
-
Mount the crystal on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures (to minimize radiation damage).
-
Center the crystal in the X-ray beam of the diffractometer.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. The data collection strategy (e.g., exposure time per frame, rotation angle) will depend on the crystal's scattering power and the diffractometer used.
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
-
Correct the data for various experimental factors (e.g., Lorentz-polarization effects, absorption).
-
Determine the unit cell parameters and the space group of the crystal.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
-
Structure Refinement and Validation:
-
Refine the atomic coordinates, and thermal parameters against the experimental diffraction data using least-squares methods.
-
Locate and refine the positions of hydrogen atoms.
-
Validate the final structure using various crystallographic metrics (e.g., R-factor, goodness-of-fit).
-
Generate tables of atomic coordinates, bond lengths, bond angles, and torsion angles.
-
Mandatory Visualization
Caption: The basic structure of the ergostane skeleton with IUPAC numbering.
